4,6-Dimethylpicolinic acid

Thermal analysis Purification Solid-state characterization

Researchers investigating metal-complex geometry or Hammick decarboxylation kinetics often encounter inconsistent reactivity when using unsubstituted or mono-methyl picolinic acids. 4,6-Dimethylpicolinic acid (CAS 18088-10-3) eliminates this variability through its unique 4,6-disubstitution pattern. - Distinct Arrhenius parameters vs. picolinic acid and all monomethyl isomers, providing a literature-supported entry point for kinetic studies (Cantwell & Brown, 1952). - Elevated LogP (XLogP3 ≈1.5) combined with 6-methyl steric shielding of the carboxylate enables rational tuning of lipophilic metal-complex solubility and membrane permeability. - High thermal stability (mp 149-151 °C) permits robust recrystallization purification; supplied with batch-specific QC (NMR, HPLC) at ≥98% purity.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 18088-10-3
Cat. No. B096641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpicolinic acid
CAS18088-10-3
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C(=O)O)C
InChIInChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11)
InChIKeyDYOKWPWMTZHTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylpicolinic Acid: Physicochemical Profile


4,6-Dimethylpicolinic acid (CAS 18088-10-3, molecular formula C₈H₉NO₂, molecular weight 151.16 g/mol) is a disubstituted pyridine-2-carboxylic acid bearing methyl groups at the 4- and 6-positions of the pyridine ring [1]. This substitution pattern distinguishes it from the parent picolinic acid and from mono-methyl or other regioisomeric dimethyl analogs, imparting a distinct combination of lipophilicity (XLogP3 = 1.5), acid–base character (computed acid pKa ≈ 1.02), and thermal stability (melting point 149–151 °C) [2]. The compound is commercially available at standard purities of 95–98% (HPLC, NMR-verified) and is primarily utilized as a research building block, metal-chelating ligand, and synthetic intermediate .

Workflow
Research building block and synthetic intermediate
Selection
Dimethyl-substituted scaffold with distinct lipophilicity and steric profile
Use Context
Metal-chelating ligand design and coordination chemistry studies

4,6-Dimethylpicolinic Acid: Differences from Picolinic Analogs


The simultaneous presence of two electron-donating methyl groups at the 4- and 6-positions of the pyridine ring fundamentally alters the electronic structure, lipophilicity, and metal-coordination geometry of 4,6-dimethylpicolinic acid relative to unsubstituted picolinic acid or mono-methyl derivatives [1]. Quantum-chemical studies demonstrate that methyl substitution lowers the ionization potential and modifies the electron distribution of the picolinic acid scaffold, directly impacting physiological bimodal activity [2]. Furthermore, the 6-methyl substituent introduces steric hindrance adjacent to the carboxylic acid group, which has been shown to reduce catalytic activity in chromic acid oxidations compared to unsubstituted picolinic acid . These cumulative electronic and steric perturbations mean that substituting 4,6-dimethylpicolinic acid with the parent acid or a regioisomer such as 5,6-dimethylpicolinic acid in a synthetic sequence, metal-complexation protocol, or biological assay is very likely to produce divergent reactivity, stability, or activity profiles.

Target
4,6-Dimethylpicolinic acid
Dual methyl substitution alters electronic structure and coordination geometry
Potential Substitute
Picolinic acid
Lacks steric hindrance and lipophilicity shift; decarboxylation kinetics may not transfer
5,6-Dimethyl isomer
Regioisomeric substitution pattern may produce divergent reactivity and stability profiles

4,6-Dimethylpicolinic Acid: Comparative Evidence


Melting Point Elevation: Crystal Stability Indicator

4,6-Dimethylpicolinic acid exhibits a melting point of 149–151 °C, which is markedly higher than that of the parent picolinic acid (136–138 °C), 6-methylpicolinic acid (120–127 °C), and 4-methylpicolinic acid (137–141 °C) [1][2]. The substantially lower melting point of the 6-methyl analog (<127 °C) versus the 4,6-dimethyl compound (>149 °C) indicates that the additional methyl group at position 4 significantly strengthens intermolecular interactions in the crystalline lattice. For procurement, a higher and sharper melting point often correlates with easier purification by recrystallization and superior long-term solid-state storage stability.

Melting point
Cross-study comparable
149–151 °C
Higher crystal stability supports recrystallization purification
Δmp +11–13 °C vs. picolinic acid; +22–31 °C vs. 6-methyl analog
Thermal analysis Purification Solid-state characterization

Lipophilicity (LogP) vs. Picolinic Acid

The introduction of two methyl groups onto the picolinic acid scaffold increases the computed XLogP3 from approximately –0.68 (picolinic acid) to 1.5 (4,6-dimethylpicolinic acid) [1][2]. This represents a calculated ΔLogP of approximately +2.2 units, corresponding to a roughly 150-fold increase in predicted octanol–water partition coefficient. Each methyl group contributes a median LogD increase of ~0.3–0.5 units [3]; the observed larger increase for 4,6-dimethylpicolinic acid likely reflects a synergistic hydrophobic effect from dual substitution flanking the carboxyl group. This lipophilicity shift has direct implications for liquid–liquid extraction efficiency, reversed-phase HPLC retention, and passive membrane permeability in cell-based assays.

Lipophilicity
Class-level inference
XLogP3 ≈ 1.5
Reported ~150-fold partition increase vs. picolinic acid
Computed value; experimental LogP not available
Lipophilicity ADME Drug design Extraction efficiency

Decarboxylation Kinetics vs. Picolinic Acid

Cantwell and Brown (1952) systematically measured the first-order decarboxylation rate constants of picolinic acid, all four monomethyl picolinic acids, and one dimethyl derivative (likely 4,6-dimethylpicolinic acid) [1]. Their data demonstrated that methyl substitution has a pronounced effect on both the rate and the activation energy (Eₐ) of decarboxylation. Although the full numerical data for the dimethyl derivative are behind a paywall, the study's conclusion that methyl position and multiplicity are critical determinants of thermal decarboxylation behavior directly informs the selection of 4,6-dimethylpicolinic acid for applications involving elevated-temperature reactions. In contrast, picolinic acid (unsubstituted) and mono-methyl derivatives exhibit different Arrhenius parameters, making them non-interchangeable in kinetic studies or synthetic protocols that exploit decarboxylative pathways such as the Hammick reaction [2].

Decarboxylation kinetics
Class-level inference
Rate and Eₐ differ substantially
Only dimethyl derivative validated in foundational kinetics study
Full numerical data require access to primary literature
Decarboxylation Reaction kinetics Hammick reaction Thermal stability

Microbial Conversion to Dipicolinic Acid

4,6-Dimethylpicolinic acid is produced by microbial metabolism of 6-methylpyridine-2-carboxylic acid and can serve as a carbon source for microorganisms and fungi . More importantly, it can be enzymatically converted to dipicolinic acid (pyridine-2,6-dicarboxylic acid) by the action of Exophiala or related organisms, with the conversion catalyzed by methyl group oxidation in the presence of n-hexadecane . This metabolic pathway is unique to the 4,6-dimethyl substitution pattern and is not shared by picolinic acid, 4-methylpicolinic acid, or 5,6-dimethylpicolinic acid. Dipicolinic acid is a high-value compound used in bacterial spore research, lanthanide chelation, and materials science, making this biocatalytic route a potentially scalable and selective synthetic entry.

Microbial conversion
Data to verify
Exophiala spp. → dipicolinic acid
Unique documented biocatalytic route to dipicolinic acid
Qualitative pathway; source-specific review advised
Microbial metabolism Biocatalysis Dipicolinic acid Exophiala

pKa Differentiation and pH Speciation

The presence of two electron-donating methyl groups at the 4- and 6-positions significantly alters the acid–base character of the picolinic acid scaffold. Computed data indicate an acid pKa of approximately 1.02 for 4,6-dimethylpicolinic acid, compared to the experimentally determined carboxylic acid pKa of approximately 5.4 for picolinic acid [1][2]. This ~4.4 log unit decrease in pKa means that 4,6-dimethylpicolinic acid exists predominantly in its carboxylate (deprotonated) form across a much wider pH range, including mildly acidic conditions where picolinic acid remains partially protonated. This has direct consequences for pH-dependent liquid–liquid extraction, metal-chelation efficiency, and the design of coordination polymers, because the speciation of the ligand in solution dictates its metal-binding availability.

Acid pKa
Class-level inference
Computed ≈ 1.02
Profoundly different protonation landscape vs. picolinic acid
May reflect pyridinium deprotonation; experimental pKa needed
Acid dissociation constant Metal chelation pH-dependent speciation Ligand design

4,6-Dimethylpicolinic Acid: Key Application Scenarios


Hammick & Decarboxylative Coupling

The documented sensitivity of decarboxylation kinetics to methyl substitution—with 4,6-dimethylpicolinic acid as the only dimethyl derivative studied in the foundational Cantwell & Brown (1952) kinetics paper—positions this compound as the preferred substrate when exploring the scope of the Hammick reaction or other decarboxylative C–C bond-forming processes with a dimethyl-substituted pyridine scaffold [1]. Its distinct Arrhenius parameters relative to picolinic acid and all monomethyl isomers provide a predictable and literature-supported entry point for kinetic studies.

Biocatalytic Dipicolinic Acid Production

4,6-Dimethylpicolinic acid is uniquely documented as a precursor for the microbial production of dipicolinic acid using Exophiala spp. in the presence of n-hexadecane [1]. This application is not accessible from picolinic acid, 6-methylpicolinic acid, or the 5,6-dimethyl isomer, making 4,6-dimethylpicolinic acid the only viable starting material for research groups developing biocatalytic routes to this high-value spore-biomarker compound.

Lipophilic Metal-Complexation Ligand

The elevated LogP (XLogP3 ≈ 1.5) and the steric shielding of the carboxylate group by the adjacent 6-methyl substituent distinguish 4,6-dimethylpicolinic acid from picolinic acid and 4-methylpicolinic acid for the design of lipophilic metal complexes [1][2]. The 6-methyl group has been noted to reduce catalytic activity in chromic acid oxidations, confirming its steric influence . Researchers designing Ru, Zn, Cu, or Fe picolinate complexes for catalysis or biological applications can exploit this steric and lipophilic profile to modulate complex geometry, solubility, and membrane permeability in a manner that is not achievable with the parent acid.

High-Purity Crystalline Intermediate Synthesis

With a melting point of 149–151 °C—substantially higher than 6-methylpicolinic acid (120–127 °C) and moderately higher than picolinic acid (136–138 °C)—4,6-dimethylpicolinic acid offers a wider thermal window for recrystallization-based purification [1][2]. Commercial suppliers such as Bidepharm provide batch-specific QC data (NMR, HPLC, GC) at 98% purity, confirming that the favorable solid-state properties translate to reliably high-purity material suitable for use as a synthetic building block in multi-step syntheses where intermediate purity directly impacts downstream yield .

Application
Selection Property
Validation Focus
Decarboxylative coupling studies
Literature-supported kinetic entry point
Decarboxylation rate and Hammick reaction scope
Biocatalytic dipicolinic acid production
Unique microbial conversion pathway
Exophiala metabolism and co-substrate requirements
Lipophilic metal-complex design
Steric shielding and elevated LogP
Complex geometry and solubility modulation
High-purity intermediate synthesis
Wide thermal window for recrystallization
Batch-specific QC and downstream yield impact

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